

# Application Notes and Protocols: Spectrophotometric Determination of Zinc Using 8-Hydroxyquinoline

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## Compound of Interest

Compound Name: Zinc 8-hydroxyquinolinate

Cat. No.: B077161

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## Introduction

This document provides a detailed protocol for the determination of zinc (Zn) concentration using 8-hydroxyquinoline (8-HQ or oxine) as a chromogenic agent. This spectrophotometric method is based on the formation of a stable, yellow-colored zinc-8-hydroxyquinoline chelate complex,  $[\text{Zn}(\text{C}_9\text{H}_6\text{NO})_2]$ .<sup>[1]</sup> The intensity of the color is directly proportional to the zinc concentration and can be quantified by measuring its absorbance at the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ). This method is recognized for being simple, rapid, cost-effective, and sensitive, making it suitable for quantifying zinc in various samples, particularly in pharmaceutical formulations.<sup>[1][2][3][4]</sup>

## Principle

Zinc (II) ions react with 8-hydroxyquinoline in a slightly acidic medium to form a distinct yellow chelate. The complex exhibits maximum absorbance at approximately 384 nm, a wavelength where the free 8-HQ ligand shows minimal absorbance.<sup>[1]</sup> By creating a standard calibration curve using known zinc concentrations, the concentration of zinc in an unknown sample can be accurately determined.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of this method as established in referenced literature.

Table 1: Key Spectrophotometric Parameters

Parameter	Value	Reference
<b>Wavelength of Max. Absorbance (<math>\lambda_{\text{max}}</math>)</b>	<b>384 nm</b>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Beer's Law Linearity Range	1 - 5 $\mu\text{g}/\text{mL}$	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molar Absorptivity	$0.01578 \times 10^3 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Limit of Detection (LOD)	0.381 $\mu\text{g}/\text{mL}$	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Limit of Quantification (LOQ)	1.156 $\mu\text{g}/\text{mL}$	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

| Stoichiometry (Zn:8-HQ) | 1:2 |[\[1\]](#) |

Table 2: Tolerance Limits of Potentially Interfering Cations The following data represents the maximum concentration of other cations that do not significantly interfere with the determination of 1  $\mu\text{g}/\text{mL}$  of Zinc (II).[\[1\]](#)

Cation	Tolerance Limit ( $\mu\text{g/mL}$ )
Co(II)	16.42
Cd(II)	82.12
Pb(II)	13.14
Ni(II)	93.85
Mg(II)	59.72
Ca(II)	8.11
Ba(II)	109.5
Fe(II)	25.27
Cu(II)	25.27
Mn(II)	50.53
Sn(II)	50.53

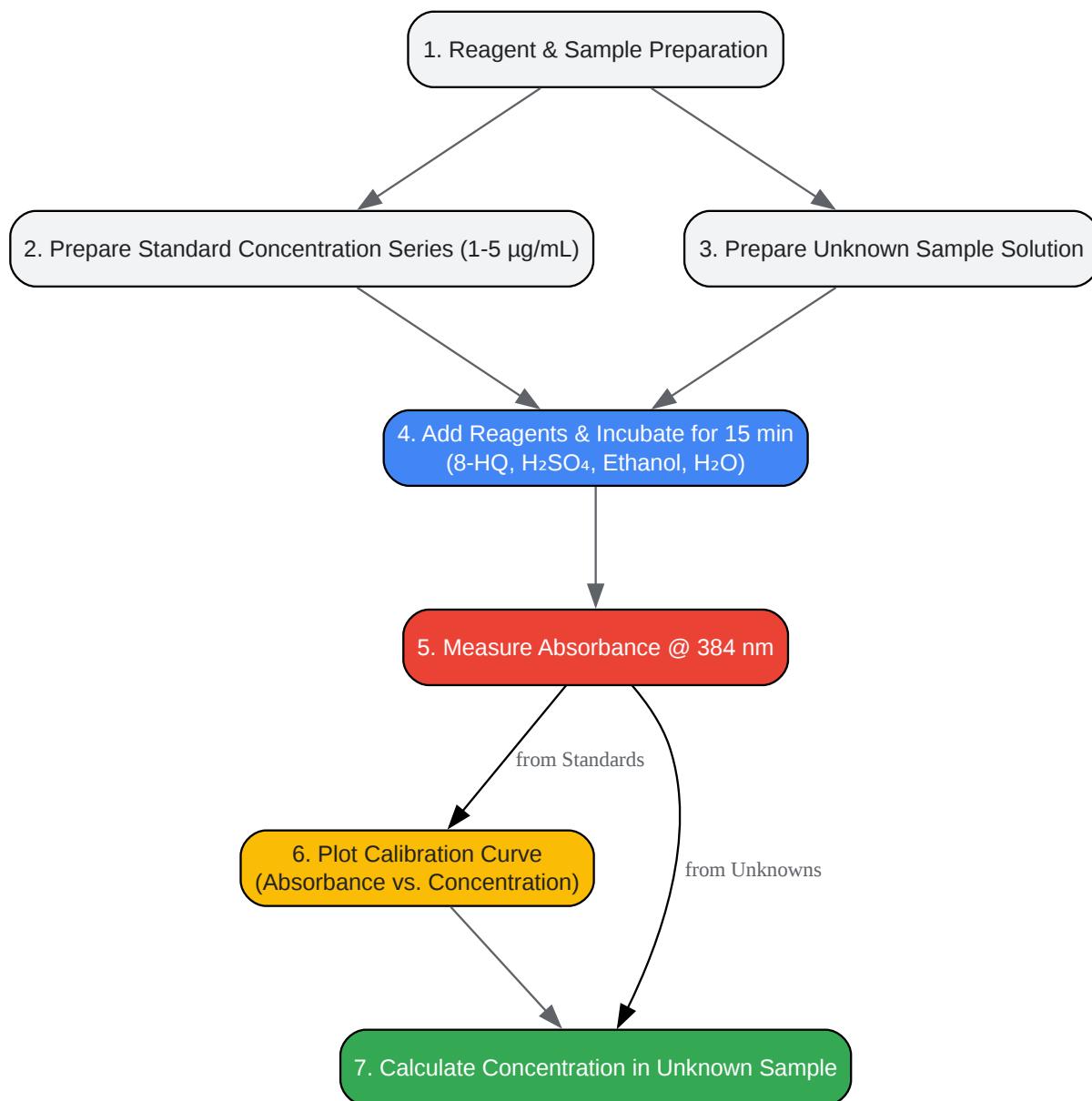
Table 3: Example Recovery Rates in Pharmaceutical Samples[1][4][5]

Sample Type (Labeled Zinc Content)	Recovery Percentage (%)
Capsule (13 mg)	98.00
Tablet (20 mg)	98.96
Tablet (40 mg)	99.91
Capsule (50 mg)	97.50
Capsule (50 mg)	98.50

| Insulin Vial (0.025 mg) | 99.30 |

## Visualized Reaction and Workflow

Caption: Chemical reaction forming the Zinc-8-HQ chelate.

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Caption: Experimental workflow for zinc determination.

## Experimental Protocols

## Required Equipment and Reagents

- Equipment:
  - UV-Visible Spectrophotometer
  - 1 cm quartz or glass cuvettes
  - Calibrated volumetric flasks (10 mL, 100 mL)
  - Calibrated micropipettes and standard pipettes
  - Analytical balance
  - pH meter
- Reagents:
  - 8-Hydroxyquinoline (8-HQ), Analytical Grade
  - Zinc standard solution (1000 mg/L or 1000 µg/mL), commercially available, or prepared from high-purity zinc metal/foil.[1][6]
  - Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), 98%, concentrated
  - Ethanol, 99.2%
  - Deionized or distilled water

## Preparation of Solutions

- Stock Zinc Standard Solution (100 µg/mL):
  - If using a 1000 µg/mL commercial stock, accurately pipette 10.0 mL into a 100 mL volumetric flask.
  - Dilute to the mark with deionized water and mix thoroughly. This solution should be prepared fresh.
- 8-Hydroxyquinoline (8-HQ) Solution (2x10<sup>-3</sup> M):

- Accurately weigh 0.0290 g of 8-HQ.
- Dissolve it in a 100 mL volumetric flask with 99.2% ethanol and fill to the mark.[1]
- Prepare more diluted solutions from this stock as needed (e.g.,  $1.1 \times 10^{-3}$  M).[1]
- Sulfuric Acid Solution ( $1 \times 10^{-4}$  M):
  - Perform a serial dilution of concentrated sulfuric acid in a 100 mL volumetric flask using deionized water.[1] Safety Note: Always add acid to water, never the other way around.

## Standard Calibration Curve Protocol

- Prepare Standards: From the 100  $\mu$ g/mL stock zinc solution, prepare a series of working standards in 10 mL volumetric flasks to achieve final concentrations of 1, 2, 3, 4, and 5  $\mu$ g/mL. For example, pipette 0.1, 0.2, 0.3, 0.4, and 0.5 mL of the stock solution into separate 10 mL flasks.
- Prepare Blank: In another 10 mL volumetric flask, add all reagents except for the zinc solution to serve as the reagent blank.
- Reaction: To each flask (standards and blank), perform the following additions in order:
  - Add 5.5 mL of  $1.1 \times 10^{-3}$  M 8-HQ solution.[1]
  - Add 0.6 mL of  $1 \times 10^{-4}$  M sulfuric acid and mix.[1]
  - Wait for 1 minute, then add 1.0 mL of ethanol.[1]
- Dilution: Dilute each flask to the 10 mL mark with deionized water, cap, and invert several times to mix thoroughly.
- Incubation: Allow the solutions to stand for 15 minutes for the color to develop fully.[1]
- Measurement: Set the spectrophotometer to 384 nm. Use the reagent blank to zero the instrument. Measure the absorbance of each standard.

- Plotting: Plot a graph of absorbance (Y-axis) versus concentration in  $\mu\text{g/mL}$  (X-axis). The result should be a straight line. Determine the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ).

## Sample Analysis Protocol

- Sample Preparation (General Guideline for Tablets):
  - Weigh and finely powder a representative number of tablets.
  - Accurately weigh a portion of the powder equivalent to a known amount of zinc and transfer it to a beaker.
  - Dissolve the powder in a suitable solvent (e.g., dilute acid), using heat if necessary. For some samples, ashing at high temperatures (e.g.,  $450^\circ\text{C}$ ) followed by dissolution in concentrated acid may be required to remove organic matrices.[\[6\]](#)[\[7\]](#)
  - Filter the solution to remove any insoluble excipients.
  - Quantitatively transfer the filtrate to a volumetric flask (e.g., 100 mL) and dilute to the mark with deionized water.[\[5\]](#)
  - Perform further dilutions as necessary to ensure the final zinc concentration falls within the 1-5  $\mu\text{g/mL}$  calibration range.
- Sample Measurement:
  - Take a suitable aliquot (e.g., 1-5 mL) of the prepared sample solution and place it in a 10 mL volumetric flask.[\[1\]](#)
  - Follow the exact same procedure as described in Section 3, steps 3-5.
  - Measure the absorbance of the sample solution at 384 nm against the reagent blank.
- Calculation:
  - Use the linearity equation from the calibration curve ( $y = mx + c$ ) to calculate the zinc concentration in the measured solution.

- Substitute the sample's absorbance for 'y' and solve for 'x' (concentration).
- Account for all dilution factors to determine the original concentration of zinc in the solid sample.

Concentration in original sample = (Calculated concentration 'x' \* Dilution Factor) / Initial sample weight

## Applications and Considerations

- Primary Application: This method is highly effective for the quality control and analysis of zinc in pharmaceutical preparations like tablets, capsules, and injections.[1][5] It has also been adapted for environmental and biological samples.[8]
- Interferences: The presence of other metal ions can interfere with the measurement by forming their own complexes with 8-hydroxyquinoline.[1] Refer to Table 2 for tolerance limits. If high concentrations of interfering ions are expected, the use of masking agents or alternative separation techniques may be necessary.
- Method Validation: For regulatory purposes, the method should be validated according to ICH guidelines, assessing parameters such as accuracy, precision, linearity, range, LOD, and LOQ.[1] The accuracy of this method has been shown to be in good agreement with results from Flame Atomic Absorption Spectrometry (FAAS).[1][3]

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